Methyl 5-(difluoromethyl)pyrazine-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 5-(difluoromethyl)pyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl bromide in the presence of a base to introduce the difluoromethyl group . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
Methyl 5-(difluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-(difluoromethyl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(difluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and specificity, affecting the overall biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or alteration of metabolic pathways .
Comparison with Similar Compounds
Methyl 5-(difluoromethyl)pyrazine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-methylpyrazine-2-carboxylate: Similar structure but with a methyl group instead of a difluoromethyl group.
Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate: Contains a trifluoromethyl group, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in the presence of the difluoromethyl group, which can impart distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
methyl 5-(difluoromethyl)pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c1-13-7(12)5-3-10-4(2-11-5)6(8)9/h2-3,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGUENFPBZOVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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